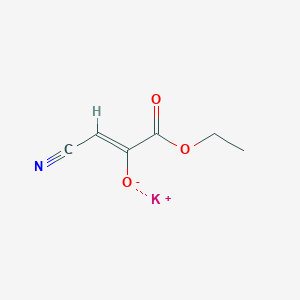

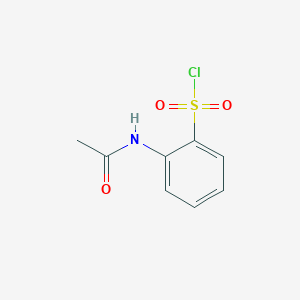

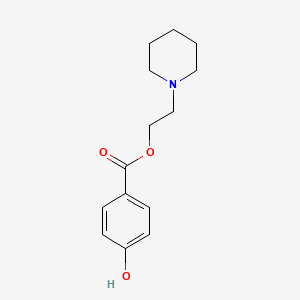

5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione

Overview

Description

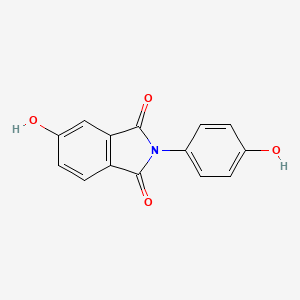

Isoindoline-1,3-dione derivatives are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The aim of this contribution was to develop a green synthesis technique for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis

These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives .Chemical Reactions Analysis

The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored . The innovative methodologies and transformations have enabled the efficient construction of these compounds with various substitution patterns .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various methods. For example, the FT-IR, 1H NMR, 13C NMR, and HRMS (APCI) can be used to analyze the compound .Mechanism of Action

These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

Future Directions

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .

properties

CAS RN |

72823-31-5 |

|---|---|

Product Name |

5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione |

Molecular Formula |

C14H9NO4 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H9NO4/c16-9-3-1-8(2-4-9)15-13(18)11-6-5-10(17)7-12(11)14(15)19/h1-7,16-17H |

InChI Key |

OCIADEXDJJEVOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

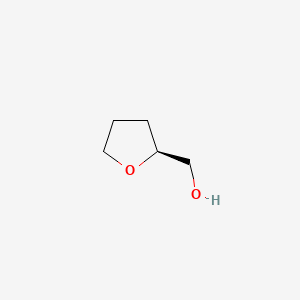

![4,5,6,7-Tetrahydrofuro[2,3-C]pyridine](/img/structure/B3193491.png)

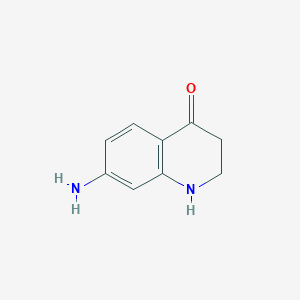

![1H-Pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B3193524.png)

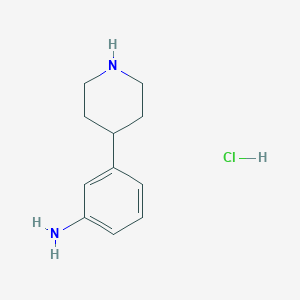

![6-iodo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3193543.png)